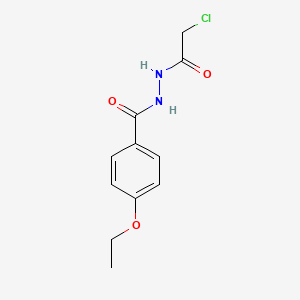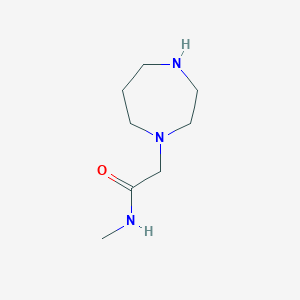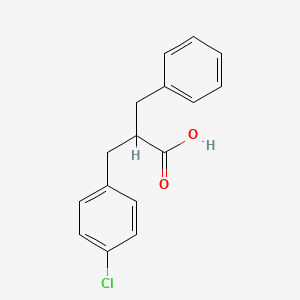![molecular formula C11H14ClNO3S B3372154 N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide CAS No. 875159-59-4](/img/structure/B3372154.png)
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide
Übersicht
Beschreibung
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide (NCAPMS) is a synthetic compound with a wide range of applications in scientific research. NCAPMS has been used in various fields such as pharmacology, biochemistry, and physiology. It has been used to study the effects of various drugs and compounds on biochemical and physiological processes. NCAPMS has been found to have useful properties in laboratory experiments, such as its ability to modulate certain biochemical pathways.
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Microbial Reduction
Research has demonstrated the effectiveness of microbial cultures in catalyzing the reduction of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide. This process yields a chiral intermediate useful for synthesizing d-sotalol, a beta-receptor antagonist. The study achieved over 50% yield and 90% optical purity using specific microbial strains, showcasing the compound's potential in the synthesis of pharmacologically active molecules (Patel, Banerjee, Mcnamee, & Szarka, 1993).
2. Structural Study of Derivatives
A structural study on nimesulidetriazole derivatives, including a variant of the compound , revealed insights into the nature of intermolecular interactions. This research contributes to understanding how substitution affects supramolecular assembly, important in the development of new pharmaceuticals (Dey et al., 2015).
3. Synthesis and Characterization
The title compound has been synthesized and characterized in various studies, demonstrating its utility as a base for creating more complex chemical entities. These studies often focus on its physical and chemical properties, contributing to a broader understanding of its potential applications in scientific research (Durgadas, Mukkanti, & Pal, 2012).
4. Exploration in Organic Chemistry
The compound has been used in various organic chemistry studies, exploring its reactivity and potential as a building block for more complex molecules. This includes its use in synthesizing heteroaromatic ring systems and investigating its behavior under different chemical reactions (Sakamoto et al., 1988).
Eigenschaften
IUPAC Name |
N-[2-[4-(2-chloroacetyl)phenyl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNLOLMEXVSVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)



![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)
![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)

![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)